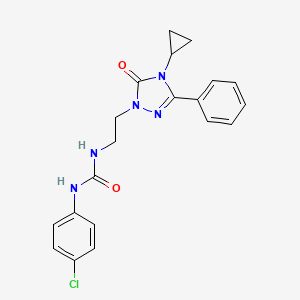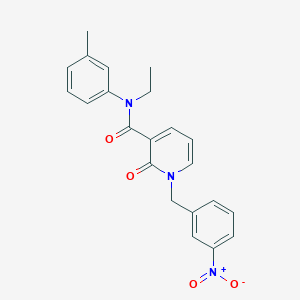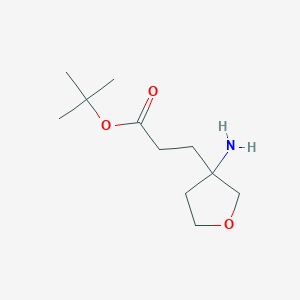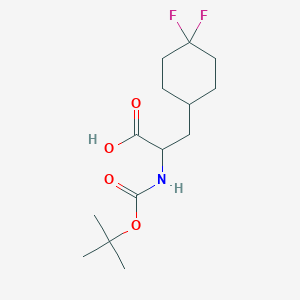
2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid, also known as FLI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of indene, which is a bicyclic aromatic hydrocarbon that has been used in the synthesis of various organic compounds. FLI has been found to exhibit unique properties that make it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes such as learning and memory. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has also been shown to exhibit antioxidant properties. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid in lab experiments is its high purity and efficiency of synthesis. It has also been found to exhibit unique properties that make it a promising candidate for use in scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions that can be explored in the use of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid in scientific research. One potential direction is the development of this compound derivatives that exhibit improved properties such as increased potency and reduced toxicity. Another direction is the investigation of this compound's potential applications in the treatment of other diseases such as cancer and inflammation. Overall, this compound has shown promise as a potential candidate for use in scientific research and further investigation is warranted.
Synthesis Methods
The synthesis of 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves the reaction of 2-bromo-2-fluorobenzene with cyclohexadiene in the presence of a palladium catalyst. The resulting product is then treated with potassium tert-butoxide to form the final compound, this compound. This synthesis method has been found to be efficient and yields high purity products.
Scientific Research Applications
2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-8-4-3-7-13(14)16(15(18)19)9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDHROKIYXSPQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC=CC=C3F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)






![Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2407697.png)

![N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2407701.png)

